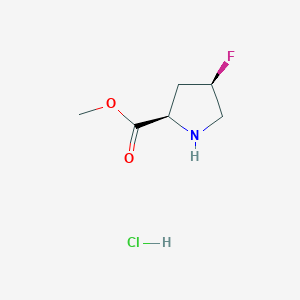

methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride

Descripción general

Descripción

Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a chemical compound with significant applications in various fields of scientific research. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle, and features a fluorine atom at the 4-position and a carboxylate ester group at the 2-position. The hydrochloride salt form enhances its solubility and stability, making it suitable for various experimental conditions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride typically involves the following steps:

Starting Material: The synthesis begins with the preparation of the pyrrolidine ring, which can be derived from L-aspartic acid.

Esterification: The carboxylate group at the 2-position is esterified using methanol in the presence of an acid catalyst like sulfuric acid or trimethylchlorosilane.

Hydrochloride Formation: The final step involves converting the free base into its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Reduction Reactions: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.

Major Products

Substitution: Various substituted pyrrolidines.

Reduction: 4-fluoropyrrolidine-2-methanol.

Oxidation: 4-fluoropyrrolidine-2-carboxylic acid.

Aplicaciones Científicas De Investigación

Methyl (2r,4r)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated pyrrolidine derivative with applications in synthesizing pharmaceuticals, particularly as an intermediate for creating Dipeptidyl Peptidase IV (DPP-IV) inhibitors .

Pharmaceutical Applications

- DPP-IV Inhibitors: this compound is a useful intermediate in synthesizing DPP-IV inhibitors, which are used to treat type 2 diabetes . DPP-IV inhibitors have attracted attention as potential drugs because they prevent the degradation of incretin hormones, which help regulate blood sugar levels .

- (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile Derivatives: This compound is also a useful intermediate for preparing (2S,4S)-4-Fluoropyrrolidine-2-carbonitrile, its salts, and N-protected derivatives, which are also DDP IV inhibitors .

- 4-Fluoropyrrolidine-2-carbonyl Fluoride Compounds: this compound can be used to create 4-fluoropyrrolidine-2-carbonyl fluoride compounds, which are useful intermediates for producing various therapeutics, including inhibitors and other bioactive compounds .

Synthesis Methods

- Fluorination: Fluorinating agents can be used in combination to produce fluorinated intermediates . The fluorinating agent is selected from reagents that can undertake a deoxo-fluorination reaction .

- Dehydration and Deprotection: Synthesis may involve dehydration of a precursor compound followed by deprotection to obtain the desired fluorinated compound .

- Stereospecific Reactions: Embodiments of the invention significantly decrease the necessary reaction steps and attain highly pure products through highly stereospecific reactions .

Development of Cosmetic Products

*Experimental design techniques, such as the Box-Behnken design with response surface methodology, can optimize the formulation development process, ensuring stable, safe, and effective products . Polymers, including cosmetic polymers, play a crucial role in cosmetics, providing properties such as film formation, rheology modification, and delivery of active ingredients . Natural polymers are particularly relevant due to their biocompatibility and safety, making them attractive for various applications in make-up, skin, and hair care .

Mecanismo De Acción

The mechanism of action of methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance binding affinity and specificity through hydrogen bonding and hydrophobic interactions. The ester group may undergo hydrolysis to release the active carboxylate form, which can further interact with biological targets.

Comparación Con Compuestos Similares

Similar Compounds

Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride: Similar structure but with a hydroxyl group instead of a fluorine atom.

Ethyl (2R,4R)-4-methyl-2-piperidinecarboxylate: Contains a piperidine ring and a methyl group at the 4-position.

Uniqueness

Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is unique due to the presence of the fluorine atom, which imparts distinct chemical and biological properties. The fluorine atom can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable tool in research and development.

Actividad Biológica

Methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate hydrochloride is a fluorinated derivative of pyrrolidine, notable for its unique stereochemistry and potential biological activities. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its interactions with various biological targets, which may lead to therapeutic applications in areas such as cancer treatment and neuroprotection.

- Molecular Formula : C6H10ClFNO2

- Molecular Weight : 147.149 g/mol

- CAS Number : 1445948-46-8

- Purity : ≥97% .

Antiviral Properties

Preliminary studies indicate that this compound exhibits antiviral activity , potentially inhibiting viral replication processes. This suggests a mechanism that may involve interference with viral entry or replication within host cells, although specific pathways remain to be elucidated .

Neuroprotective Effects

The compound's structural similarity to neurotransmitters allows it to interact with neural receptors, which may confer neuroprotective benefits . Its ability to modulate neurotransmitter systems could be beneficial in treating neurodegenerative diseases .

Anticancer Activity

Research has demonstrated that this compound can inhibit cancer cell proliferation in vitro. This anticancer activity appears to be linked to its interaction with molecular chaperones like heat shock protein 90 (HSP90), which are crucial for maintaining the stability of oncogenic proteins .

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antiviral | Inhibits viral replication processes |

| Neuroprotective | Interacts with neural receptors, potentially protecting against neurodegeneration |

| Anticancer | Inhibits cancer cell proliferation; interacts with HSP90 |

The biological activity of this compound is influenced by several factors:

- Fluorine Atom : The presence of a fluorine atom enhances binding affinity to specific enzymes or receptors, thereby influencing the compound's biological effects .

- Stereochemistry : The (2R,4R) configuration plays a critical role in its interactions within chiral environments found in biological systems, affecting its efficacy and selectivity .

Study on PD-1/PD-L1 Inhibition

Recent research evaluated the compound's ability to disrupt the PD-1/PD-L1 complex, a critical pathway in immune evasion by tumors. The study found that derivatives of this compound demonstrated low nanomolar inhibitory activities against this complex, enhancing T-cell activation in vitro .

In Vivo Studies

Further investigations are required to assess the pharmacokinetics and biodistribution of this compound in vivo. Initial studies indicate favorable liver metabolism and biliary excretion pathways, suggesting potential for therapeutic use while monitoring hepatotoxicity risks .

Propiedades

IUPAC Name |

methyl (2R,4R)-4-fluoropyrrolidine-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10FNO2.ClH/c1-10-6(9)5-2-4(7)3-8-5;/h4-5,8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJLXDUCYXKAYFC-TYSVMGFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CC(CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@H]1C[C@H](CN1)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11ClFNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1445948-46-8 | |

| Record name | D-Proline, 4-fluoro-, methyl ester, hydrochloride (1:1), (4R)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1445948-46-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.